molecular formula C13H14IN3O B3149760 5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine CAS No. 677749-50-7

5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine

Cat. No.: B3149760
CAS No.: 677749-50-7
M. Wt: 355.17 g/mol
InChI Key: VAHOGRGSPCVPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of an iodine atom, a methoxyphenyl group, and two methyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine typically involves the iodination of a pyrimidine precursor followed by the introduction of the methoxyphenyl group. One common method involves the reaction of 2,6-dimethylpyrimidin-4-amine with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with 4-methoxyphenylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve heating in a polar solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-iodo-N-(4-methoxyphenyl)-3-thiophenecarboxamide
  • 5-iodo-N-(4-methoxyphenyl)-2-furamide
  • 6-iodoquinazoline derivatives

Uniqueness

Compared to similar compounds, 5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3O/c1-8-12(14)13(16-9(2)15-8)17-10-4-6-11(18-3)7-5-10/h4-7H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHOGRGSPCVPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NC2=CC=C(C=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine
Reactant of Route 3
5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-iodo-N-(4-methoxyphenyl)-2,6-dimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.